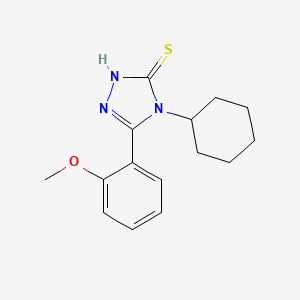
4-cyclohexyl-5-(2-méthoxyphényl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, also known as 4-CHMT, is a heterocyclic thiol compound that has been studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.
Applications De Recherche Scientifique
Activité Antitumorale
Le composé a été étudié pour son activité antitumorale potentielle . Des études in vitro ont montré qu'il pouvait exercer un effet cytotoxique/antiprolifératif puissant de manière dépendante du temps et de la dose via l'induction de l'apoptose des cellules HepG2 . Cela suggère qu'il pourrait être utilisé dans le développement de nouveaux médicaments anticancéreux.
Activités Pharmacologiques
Des composés portant une fraction triazole symétrique, comme celui en question, sont rapportés pour montrer un large spectre d'activités pharmacologiques . Ces activités comprennent des activités antibactériennes, antifongiques, antimicrobiennes, antimycobactériennes, antipyrétiques, anticancéreuses, anticonvulsivantes et anti-inflammatoires .
Développement de Médicaments
La fraction triazole de ce composé se retrouve également dans plusieurs médicaments connus . Ces médicaments comprennent l'alprazolam (tranquillisant), la benatraden (diurétique), le trapidil (hypotenseur), la trazodone (antidépresseur), l'anastrozole, le létrozole, le vorazole (antinéoplastique), la ribavirine (antivirale) et des antifongiques comme le fluconazole, l'itraconazole et le voriconazole . Cela suggère que le composé pourrait être utilisé dans le développement de nouveaux médicaments ayant des effets similaires.
Synthèse Chimique
Le composé peut être synthétisé à partir du thiocarbamate dans l'éthanol, qui est dissous dans de la NaOH 4 N et chauffé à reflux pendant 2 heures . Ce procédé pourrait être utilisé dans le développement de nouvelles méthodes et réactions de synthèse.
Analyse Structurale
La structure du composé a été confirmée par analyse élémentaire et données spectrales . Cela suggère qu'il pourrait être utilisé dans des études relatives à la chimie structurale et à la modélisation moléculaire.
Développement de Molécules Bioactives
Le cycle pyridyle, un échafaudage important présent dans diverses molécules bioactives, a joué un rôle essentiel dans le développement de différents agents médicamenteux . Cela suggère que le composé pourrait être utilisé dans le développement de nouvelles molécules bioactives.
Mécanisme D'action
- Induction of apoptosis (programmed cell death) in cancer cells is a possible mechanism, as indicated by enhanced caspase-3 activity .
- Triazoles, in general, exhibit diverse activities, including antibacterial, antifungal, and anticancer effects. Their impact on various cellular pathways depends on the specific substitution pattern .
Mode of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. It has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their structure and function .
Cellular Effects
The effects of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Furthermore, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can affect the expression of genes involved in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been found to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but its effects on cellular function can change over time. In vitro studies have shown that prolonged exposure to 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can lead to alterations in cell viability, proliferation, and differentiation. Additionally, the degradation products of this compound may have distinct biological activities .
Dosage Effects in Animal Models
The effects of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, it can induce adverse effects such as hepatotoxicity, nephrotoxicity, and alterations in hematological parameters. These findings highlight the importance of determining the optimal dosage for therapeutic applications of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol .
Metabolic Pathways
4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with distinct biological activities. This compound can also affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. Additionally, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can influence the levels of metabolites, thereby affecting cellular metabolism .
Transport and Distribution
The transport and distribution of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments. Additionally, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can bind to plasma proteins, affecting its distribution and bioavailability .
Subcellular Localization
The subcellular localization of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can influence its interactions with biomolecules and its effects on cellular processes .
Propriétés
IUPAC Name |
4-cyclohexyl-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-19-13-10-6-5-9-12(13)14-16-17-15(20)18(14)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJILUVXAUVDBOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357609 |
Source


|
| Record name | 4-Cyclohexyl-5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23195-34-8 |
Source


|
| Record name | 4-Cyclohexyl-5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

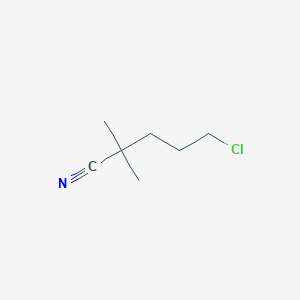
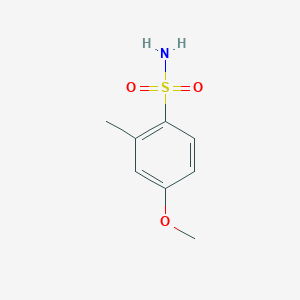
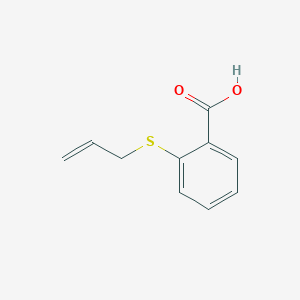
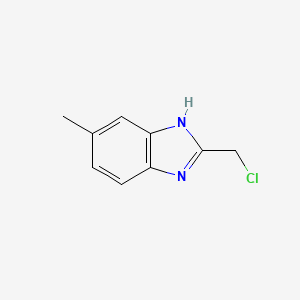
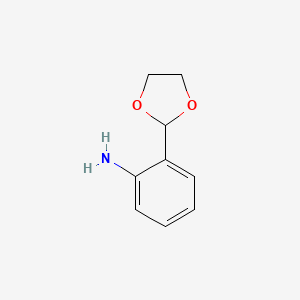


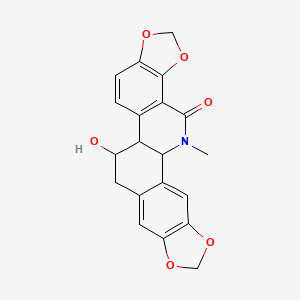
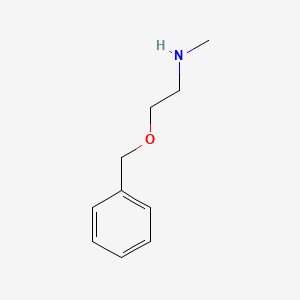
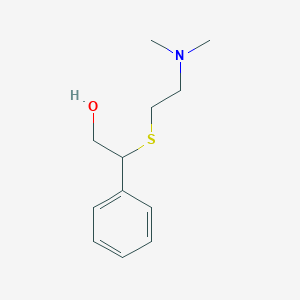
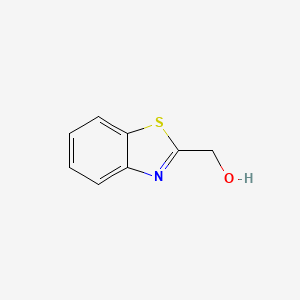
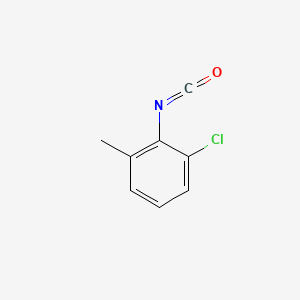
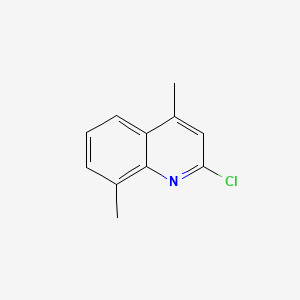
![Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate](/img/structure/B1347594.png)